2,4-O-Benzylidene-L-xylose
Overview
Description
2,4-O-Benzylidene-L-xylose is a carbohydrate derivative with the molecular formula C12H14O5. It is a xylose derivative that has a benzylidene group attached to the C2 and C4 positions of the sugar molecule. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is generally utilized in biomedical projects related to drug synthesis .
Biochemical Pathways
, it’s known that carbohydrates like this compound can react with aldehydes and/or ketones in the presence of catalysts to give cyclic acetals and/or ketals. This reaction is routinely used in carbohydrate chemistry for the protection of hydroxyl groups in a sugar to prevent their interference in chemical transformations of other hydroxyl groups of that sugar .
Result of Action
It’s known that it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-O-Benzylidene-L-xylose can be synthesized through the reaction of xylose with benzaldehyde in the presence of a catalyst. Various catalysts have been used for this reaction, including aluminum chloride, p-toluenesulfonic acid, and sodium hydroxide . The reaction typically involves the formation of a cyclic acetal or ketal, which is a common method for protecting hydroxyl groups in carbohydrate chemistry .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the separation, purification, and refining of the compound to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-O-Benzylidene-L-xylose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The benzylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
2,4-O-Benzylidene-L-xylose has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in various biological processes and as a model compound for understanding carbohydrate chemistry.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of various industrial chemicals and as a precursor for other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-O-Benzylidene-D-xylose: A similar compound with a different stereochemistry.
2,3-O-Benzylidene-L-xylose: Another derivative with the benzylidene group attached to different positions on the xylose molecule.
Uniqueness
2,4-O-Benzylidene-L-xylose is unique due to its specific structure and the position of the benzylidene group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKHSIBLXIZKN-FEZOTEKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952879 | |
Record name | 2,4-O-Benzylidenepentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30608-02-7 | |
Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-O-Benzylidenepentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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